molecular formula C8H10O5 B2737900 5-(Dimethoxymethyl)furan-2-carboxylic acid CAS No. 685903-85-9

5-(Dimethoxymethyl)furan-2-carboxylic acid

Cat. No.: B2737900
CAS No.: 685903-85-9
M. Wt: 186.163
InChI Key: RFTSFOBTGFIXPV-UHFFFAOYSA-N
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Description

5-(Dimethoxymethyl)furan-2-carboxylic acid is an organic compound with the molecular formula C8H10O5 It is a derivative of furan, a heterocyclic organic compound, and contains both methoxy and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethoxymethyl)furan-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with furan or a furan derivative.

    Carboxylation: The carboxylic acid group can be introduced via a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be used to facilitate the reactions, and the process conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethoxymethyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 5-(Hydroxymethyl)furan-2-carboxylic acid.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Dimethoxymethyl)furan-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving furan derivatives.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Dimethoxymethyl)furan-2-carboxylic acid involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions, while the carboxylic acid group can form ionic bonds with basic sites on proteins or other molecules. These interactions can influence the compound’s reactivity and its effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxymethylfurfural: A related compound with a hydroxymethyl group instead of a dimethoxymethyl group.

    Furan-2,5-dicarboxylic acid: A compound with two carboxylic acid groups.

    5-Methylfurfural: A compound with a methyl group instead of a carboxylic acid group.

Uniqueness

5-(Dimethoxymethyl)furan-2-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid functional groups, which provide a combination of reactivity and stability. This makes it a versatile intermediate for various chemical syntheses and applications.

Properties

IUPAC Name

5-(dimethoxymethyl)furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O5/c1-11-8(12-2)6-4-3-5(13-6)7(9)10/h3-4,8H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTSFOBTGFIXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(O1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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